molecular formula C17H19N3O3S2 B2981783 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 689262-53-1

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2981783
CAS RN: 689262-53-1
M. Wt: 377.48
InChI Key: XRNQIULOBICLKS-UHFFFAOYSA-N
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Description

The compound “2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It is a derivative of thienopyrimidines, a class of compounds known for their antimicrobial activity .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature . The process involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which is used as the pivotal intermediate . The hybrid molecule is prepared via condensation of the carboxylic acid with ortho-phenylenediamine and is further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidin-2-yl core with a sulfanyl group attached to a methoxyphenyl acetamide . The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.

Scientific Research Applications

Dual Inhibitory Activity

One of the prominent applications of similar compounds is their role as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compounds derived from the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold have shown high conduciveness to dual human TS-DHFR inhibitory activity, highlighting their potential in therapeutic interventions against diseases requiring the inhibition of these enzymes (Gangjee et al., 2008).

Antimicrobial Activity

Derivatives of related pyrimidinone and oxazinone fused with thiophene rings have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This indicates the potential of these compounds as antimicrobial agents, opening avenues for the development of new antimicrobial drugs (Hossan et al., 2012).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Many of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).

Radiosynthesis for PET Imaging

Compounds with structural similarities have been developed for radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). These compounds, designed with specific substituents, demonstrate the utility of similar chemical structures in the development of diagnostic tools for various diseases (Dollé et al., 2008).

Crystal Structure Analysis

The crystal structures of various derivatives have been analyzed, providing insights into their molecular configurations and the nature of intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in more complex chemical reactions and formulations (Trilleras et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications, particularly in the field of antimicrobial drug discovery .

properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-10-7-13-15(25-10)16(22)20(2)17(19-13)24-9-14(21)18-11-5-4-6-12(8-11)23-3/h4-6,8,10H,7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNQIULOBICLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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